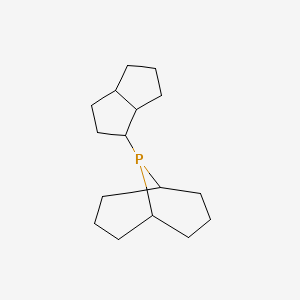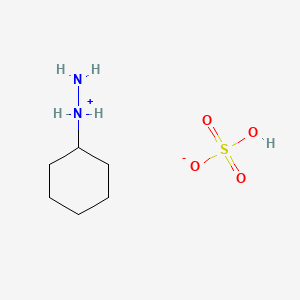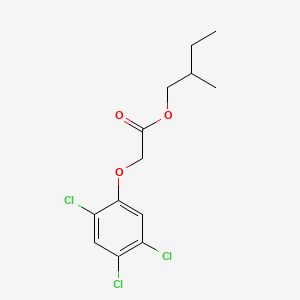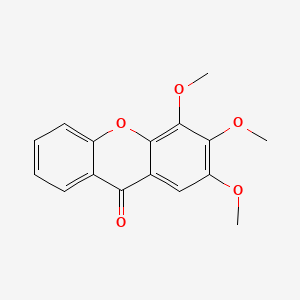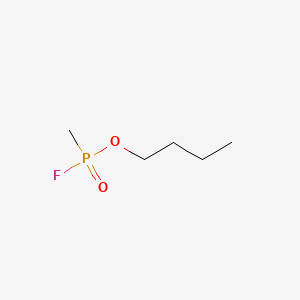
Butyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₅H₁₂FO₂P and a molecular weight of 154.1197 g/mol . It is known for its use in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of butyl methylphosphonofluoridate typically involves the reaction of butyl alcohol with methylphosphonofluoridic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as gas chromatography to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Butyl methylphosphonofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of butyl methylphosphonic acid and hydrofluoric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions, although these reactions are less common.
Scientific Research Applications
Butyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of butyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds .
Comparison with Similar Compounds
Butyl methylphosphonofluoridate can be compared with other similar compounds such as:
- Ethyl methylphosphonofluoridate
- Isopropyl methylphosphonofluoridate
- Sec-butyl methylphosphonofluoridate
These compounds share similar chemical structures and properties but differ in their alkyl groups, which can affect their reactivity and applications. This compound is unique due to its specific alkyl group, which influences its physical and chemical properties .
Properties
CAS No. |
352-63-6 |
|---|---|
Molecular Formula |
C5H12FO2P |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H12FO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |
InChI Key |
DPBYNDKWLKHTAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



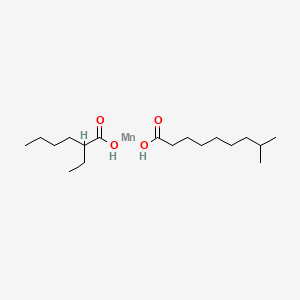

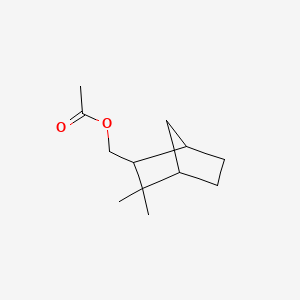


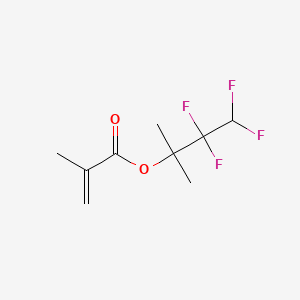

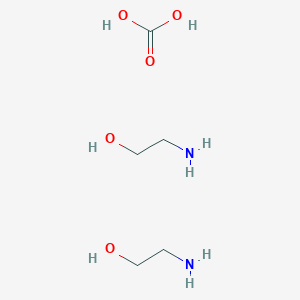
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
